molecular formula C15H23N3O B2672322 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol CAS No. 1178159-37-9

2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol

Cat. No.: B2672322
CAS No.: 1178159-37-9
M. Wt: 261.369
InChI Key: LYOQPSGCAAWIMC-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol is a chemical compound that features a piperazine ring substituted with a pyridine group and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol typically involves the reaction of pyridine-substituted piperazine with cyclohexanone under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Scientific Research Applications

2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-2-yl)piperazin-1-yl]cyclohexan-1-ol is unique due to its specific combination of a piperazine ring, pyridine group, and cyclohexanol moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c19-14-6-2-1-5-13(14)17-9-11-18(12-10-17)15-7-3-4-8-16-15/h3-4,7-8,13-14,19H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOQPSGCAAWIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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